Superior Selectivity of 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) for Mycobacterial MetAP Enzymes Relative to Clioquinol (CQ)
In a head-to-head enzymatic inhibition assay, 7-Bromo-5-chloroquinolin-8-ol (CLBQ14) was identified as a potent and selective inhibitor of two M. tuberculosis methionine aminopeptidases (MtMetAP1a and MtMetAP1c), with higher specificity for the mycobacterial enzymes relative to their human counterparts compared to the parent compound clioquinol (CQ) [1]. CLBQ14 exhibited an IC50 of 0.5 μM against MtMetAP1c in the high-throughput screening assay, whereas clioquinol showed an IC50 of approximately 2 μM under identical conditions, representing a 4-fold improvement in potency [1].
| Evidence Dimension | Enzymatic inhibitory potency (IC50) against M. tuberculosis methionine aminopeptidase 1c (MtMetAP1c) |
|---|---|
| Target Compound Data | IC50 ≈ 0.5 μM (CLBQ14 / 7-Bromo-5-chloroquinolin-8-ol) |
| Comparator Or Baseline | IC50 ≈ 2 μM (Clioquinol / 5-chloro-7-iodo-8-hydroxyquinoline / CQ) |
| Quantified Difference | Approximately 4-fold lower IC50 (higher potency) for CLBQ14 compared to CQ |
| Conditions | In vitro enzymatic assay using recombinant MtMetAP1c; high-throughput screening format |
Why This Matters
For antitubercular drug discovery programs, a 4-fold improvement in target engagement potency translates directly to lower required dosing and potentially reduced off-target effects in vivo.
- [1] Olaleye O, Raghunand TR, Bhat S, Chong C, Gu P, Zhou J, Zhang Y, Bishai WR, Liu JO. Characterization of clioquinol and analogues as novel inhibitors of methionine aminopeptidases from Mycobacterium tuberculosis. Tuberculosis. 2011;91(Suppl 1):S61-S65. doi:10.1016/j.tube.2011.10.012 View Source
